molecular formula C24H38O5 B12319130 4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid

4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid

Cat. No.: B12319130
M. Wt: 406.6 g/mol
InChI Key: MIHNUBCEFJLAGN-UHFFFAOYSA-N
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Description

3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid is a bile acid derivative with the molecular formula C24H38O5. This compound is part of the oxo-5beta-cholanic acid family and plays a significant role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid can be achieved through the oxidation of ursodeoxycholic acid using sodium hypochlorite. The reaction is typically carried out at a controlled temperature of -15°C, with acetic acid used to adjust the pH and methanol as the solvent . The crude product is then converted to its barium salt, followed by recrystallization from methanol and water to obtain high-purity 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same oxidation reaction, followed by purification steps to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It can modulate the activity of these receptors and enzymes, influencing bile acid synthesis and secretion . The compound’s molecular targets include bile acid transporters and nuclear receptors that regulate gene expression related to bile acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid is unique due to its specific hydroxyl and keto group positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in bile acid metabolism make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHNUBCEFJLAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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